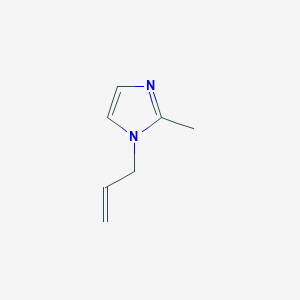
2-Hydroxydocosanoic acid
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 2-Hydroxydocosanoic acid and related compounds involves various biochemical and chemical methods. For instance, the synthesis of methyl 4-(2-octadecylcyclopropen-l-yl)butanoate, a compound related to mycolic acid biosynthesis, is achieved through the desaturation of tetracosanoate, suggesting a potential route for synthesizing hydroxy fatty acids like 2-Hydroxydocosanoic acid (Besra et al., 1993). Moreover, the α-hydroxylation of long-chain carboxylic acids using molecular oxygen catalyzed by the α oxidase of peas presents a novel biocatalytic synthesis method for producing enantiomerically pure 2-Hydroxy Acids (Adam et al., 1998).
Molecular Structure Analysis
The molecular structure of 2-Hydroxydocosanoic acid and related hydroxy acids is characterized by the presence of a hydroxyl group attached to the fatty acid chain. This structural feature impacts the acid's physical and chemical properties, such as solubility and reactivity. The occurrence of 2-Hydroxy acids in microalgae, with carbon chain lengths from C16 to C26, showcases the diversity in the molecular structures of hydroxy fatty acids (Matsumoto et al., 1984).
Wissenschaftliche Forschungsanwendungen
Occurrence in Microalgae : 2-Hydroxy acids like 2-Hydroxydocosanoic acid have been discovered in various microalgae, suggesting their significance in the classification of algal species and as a natural source of 2-hydroxy acids in the environment (Matsumoto, Shioya, & Nagashima, 1984).
Synthetic Derivatives in Cancer Research : Oleanolic acid derivatives, potentially inclusive of 2-Hydroxydocosanoic acid, are evaluated for their antiangiogenic and antitumor activities, showing promise in cancer research and therapy (Shanmugam et al., 2014).
Role in Sphingolipid Synthesis : 2-Hydroxydocosanoic acid is implicated in the synthesis of sphingolipids containing 2-hydroxy fatty acids, which are abundant in the brain and other tissues, indicating its significance in neurological and cellular functions (Alderson, Walla, & Hama, 2005).
Antiwear Properties in Engineering : Studies show that derivatives of 2-Hydroxydocosanoic acid exhibit antiwear properties, comparable to commercial antiwear agents, indicating potential applications in lubrication and material science (Hu, Tao, & Wang, 1995).
Applications in Dermatology : Hydroxy acids, including 2-Hydroxydocosanoic acid, are utilized in cosmetic and therapeutic formulations for skin treatments, addressing conditions like photoaging, acne, and pigmentation disorders (Kornhauser, Coelho, & Hearing, 2010).
Safety and Hazards
Wirkmechanismus
Target of Action
2-Hydroxydocosanoic acid is a long-chain fatty acid that has been found to have antioxidant , cholinesterase inhibitory , and antimicrobial activities . This suggests that its primary targets are likely to be oxidative stress pathways , cholinesterase enzymes , and microbial cells .
Mode of Action
The compound interacts with its targets in several ways. As an antioxidant, it can neutralize harmful free radicals, thereby protecting cells from oxidative damage . As a cholinesterase inhibitor, it can prevent the breakdown of acetylcholine, a neurotransmitter that plays a key role in memory and cognition . As an antimicrobial agent, it can inhibit the growth of certain bacteria, including E. coli, P. aeruginosa, and S. aureus .
Biochemical Pathways
The biochemical pathways affected by 2-Hydroxydocosanoic acid are primarily those involved in oxidative stress, neurotransmission, and microbial growth. By acting as an antioxidant, the compound can influence the balance of reactive oxygen species in cells, potentially affecting a wide range of cellular processes. Its inhibition of cholinesterase can affect the cholinergic neurotransmission pathway, while its antimicrobial activity can disrupt the normal growth and division of bacterial cells .
Result of Action
The molecular and cellular effects of 2-Hydroxydocosanoic acid’s action would depend on its specific targets. As an antioxidant, it could help protect cells from oxidative damage, potentially reducing the risk of diseases associated with oxidative stress. Its cholinesterase inhibitory activity could enhance cholinergic neurotransmission, potentially improving memory and cognition. Its antimicrobial activity could help control bacterial infections .
Action Environment
The action, efficacy, and stability of 2-Hydroxydocosanoic acid could be influenced by various environmental factors. For example, its antioxidant activity could be more pronounced in environments with high levels of oxidative stress. Its cholinesterase inhibitory activity could be affected by the presence of other cholinergic agents. Its antimicrobial activity could vary depending on the specific strain of bacteria and the conditions of the microbial environment .
Eigenschaften
IUPAC Name |
2-hydroxydocosanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H44O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21(23)22(24)25/h21,23H,2-20H2,1H3,(H,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPGJJWLCCOPDAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCC(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H44O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90930600 | |
| Record name | 2-Hydroxydocosanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90930600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Hydroxydocosanoic acid | |
CAS RN |
13980-14-8 | |
| Record name | 2-Hydroxydocosanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13980-14-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Hydroxydocosanoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013980148 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Hydroxydocosanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90930600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-HYDROXYBEHENIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/18KZ2SK78L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of 2-hydroxydocosanoic acid in parasitic nematodes like Ascaris suum?
A: In Ascaris suum, 2-hydroxydocosanoic acid is a major fatty acid component of a novel series of glycolipids characterized by a cholinephosphoryl(→6)-N-acetylglucosamine amphoteric group. [, ] These glycolipids are found in the whole tissues of the nematode and their specific biological function is still under investigation.
Q2: How does the fatty acid composition of cerebrosides differ between soybeans and fermented soybean products like Cheonggukjang and Doenjang?
A: Analysis of cerebrosides from soybeans, Cheonggukjang, and Doenjang revealed distinct fatty acid profiles. While soybeans and Cheonggukjang predominantly contain 2-hydroxyhexadecanoic acid (16:0h), Doenjang exhibits a higher proportion of 2-hydroxydocosanoic acid (22:0h) and 2-hydroxytetracosanoic acid (24:0h). [] This difference is attributed to the prolonged microbial fermentation process in Doenjang, leading to alterations in the fatty acid composition.
Q3: Has 2-hydroxydocosanoic acid been isolated from other marine organisms?
A: Yes, 2-hydroxydocosanoic acid is a major component of ophidiacerebroside-C, a glycosphingolipid isolated from the African starfish Narcissia canariensis. [] This cerebroside also contains a 9-methyl-branched 4,8,10-triunsaturated long-chain aminoalcohol as the sphingoid base.
Q4: Are there any studies exploring the potential biological activity of 2-hydroxydocosanoic acid containing compounds?
A: Ophidiacerebroside-C, which contains 2-hydroxydocosanoic acid, has demonstrated cytotoxic activity against various human cancer cell lines, including multiple myeloma, colorectal adenocarcinoma, and glioblastoma multiforme. [] This suggests a potential role for these compounds in cancer research.
Q5: Does the structure of 2-hydroxydocosanoic acid impact its incorporation into different molecules?
A: The presence of the hydroxyl group at the 2-position in 2-hydroxydocosanoic acid may influence its incorporation into complex molecules like cerebrosides and other glycolipids. [, ] This structural feature can impact the molecule's polarity, solubility, and interactions with other molecules. Further research is needed to fully understand the structural implications of this fatty acid.
Q6: Are there any studies focusing on the analytical techniques used to identify and quantify 2-hydroxydocosanoic acid in biological samples?
A: Researchers utilize techniques like Gas Chromatography-Mass Spectrometry (GC-MS) to analyze the fatty acid composition of cerebrosides and other glycolipids. [] This method allows for the identification and quantification of 2-hydroxydocosanoic acid based on its unique mass spectrum and retention time.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



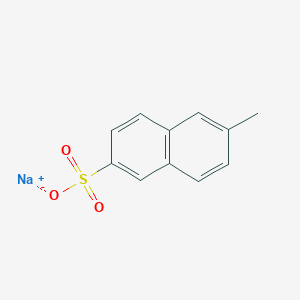


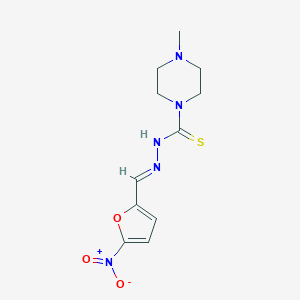

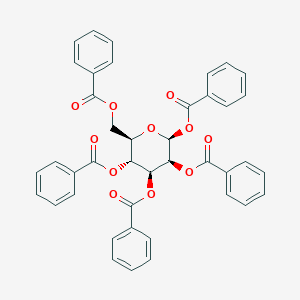
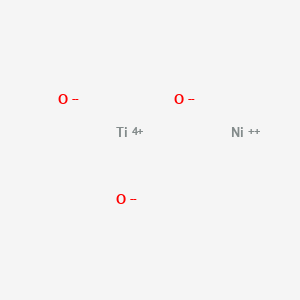


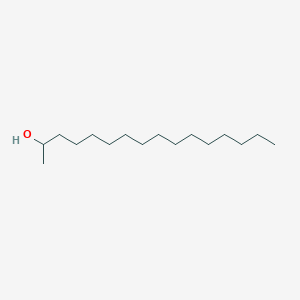
![Benzoxazolium, 3-ethyl-2-[3-(3-ethyl-2(3H)-benzoxazolylidene)-2-methyl-1-propen-1-yl]-, iodide (1:1)](/img/structure/B79919.png)

